Check Availability & Pricing

# A Technical Guide to Cdk4-IN-2: Discovery, Synthesis, and Biological Act

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cdk4-IN-2 |           |
| Cat. No.:            | B12391035 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **Cdk4-IN-2**, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and CycKinase 6 (CDK6). The discovery of **Cdk4-IN-2**, also referred to as CDK4/6-IN-2, is detailed in patent US20180000819A1, where it is listed as "Compc document outlines the synthesis, mechanism of action, and biological activity of **Cdk4-IN-2**, supported by quantitative data, detailed experimental pro visualizations of relevant biological pathways and experimental workflows.

### Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retir (Rb) protein, a critical step for the G1-S phase transition. Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common feature in many cancers, le uncontrolled cell proliferation. Therefore, inhibiting CDK4 and CDK6 has emerged as a promising therapeutic strategy in oncology. **Cdk4-IN-2** is a sm inhibitor that targets the ATP-binding pocket of CDK4 and CDK6, effectively halting the cell cycle and inhibiting tumor growth.

## Discovery of Cdk4-IN-2

**Cdk4-IN-2** (CDK4/6-IN-2) was identified as a potent inhibitor of CDK4 and CDK6, as described in patent US20180000819A1.[1] The compound has  $\varepsilon$  of pyrazolo[1,5-a]pyrimidine. Its discovery was part of a broader effort to develop selective kinase inhibitors for cancer therapy.

Physicochemical Properties and Structure

| Property          | Value                                                                                                                              |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | 5-(4-((5-fluoro-2-((4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)methyl)pyridin-4-yl)amino)pyrimidin-2-ylamino)-2-methylbenzonitrile |  |
| Molecular Formula | C27H32F2N8O                                                                                                                        |  |
| Molecular Weight  | 522.6 g/mol                                                                                                                        |  |
| CAS Number        | 1800506-48-2                                                                                                                       |  |
| Appearance        | White to off-white solid                                                                                                           |  |
| Solubility        | Soluble in DMSO                                                                                                                    |  |

Chemical Structure:

 $[Image\ of\ the\ chemical\ structure\ of\ \textbf{Cdk4-IN-2}\ will\ be\ displayed\ here.\ A\ placeholder\ is\ used\ as\ I\ cannot\ generative and the chemical\ structure\ of\ \textbf{Cdk4-IN-2}\ will\ be\ displayed\ here.\ A\ placeholder\ is\ used\ as\ I\ cannot\ generative and\ another the chemical\ structure\ of\ \textbf{Cdk4-IN-2}\ will\ be\ displayed\ here.\ A\ placeholder\ is\ used\ as\ I\ cannot\ generative\ be\ displayed\ here\ be\ di$ 

## Synthesis of Cdk4-IN-2

The synthesis of **Cdk4-IN-2** is a multi-step process detailed in patent US20180000819A1. The core pyrazolo[1,5-a]pyrimidine scaffold is constructed, sequential functionalization.

Synthetic Scheme (Conceptual):



Check Availability & Pricing



Click to download full resolution via product page

Caption: Conceptual synthetic workflow for Cdk4-IN-2.

Detailed Synthetic Protocol (Based on general procedures for similar compounds):

- Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The synthesis typically begins with the condensation of a substituted aminopyrazole with *ε* a similar three-carbon electrophile to form the pyrazolo[1,5-a]pyrimidine ring system.
- Step 2: Introduction of the Anilino Moiety: The core is then halogenated, typically at the 2-position, to allow for a subsequent nucleophilic aromatic spalladium-catalyzed cross-coupling reaction with a substituted aniline.
- Step 3: Functionalization of the Pyrimidine Ring: Further modifications are made to the pyrimidine ring, often involving the introduction of side chair coupling reactions to achieve the final structure of **Cdk4-IN-2**.

(Note: The precise, step-by-step synthesis with reagents and conditions would be found in the experimental section of the cited patent.)

## **Biological Activity and Data**

Cdk4-IN-2 exhibits potent and selective inhibitory activity against CDK4 and CDK6, leading to anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Cdk4-IN-2

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| CDK4          | 2.7       |
| CDK6          | 16        |

Table 2: Anti-proliferative Activity of Cdk4-IN-2 in Cancer Cell Lines

| Cell Line | Cancer Type                | IC50 (nM) |
|-----------|----------------------------|-----------|
| JeKo-1    | Mantle Cell Lymphoma       | 37.0      |
| MV-4-11   | Acute Myeloid Leukemia     | 139       |
| H441      | Lung Carcinoma             | 147.8     |
| SW780     | Bladder Carcinoma          | 162.5     |
| PC3       | Prostate Cancer            | 260.5     |
| H358      | Non-Small Cell Lung Cancer | 290.9     |
| HGC-27    | Gastric Cancer             | 316.4     |

## **Mechanism of Action**

**Cdk4-IN-2** functions as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the phost the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-pha ultimately leading to G1 cell cycle arrest.

CDK4/Rb Signaling Pathway:





Click to download full resolution via product page

Caption: The CDK4/Rb signaling pathway and the inhibitory action of Cdk4-IN-2.

# **Experimental Protocols**

## In Vitro CDK4 Kinase Assay (Luminescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of Cdk4-IN-2 against CDK4.

Check Availability & Pricing

#### Workflow:



Click to download full resolution via product page

Caption: Workflow for a luminescence-based CDK4 kinase inhibition assay.

#### Detailed Protocol:

- · Reagent Preparation:
  - Prepare a serial dilution of Cdk4-IN-2 in DMSO.
  - $\circ\,$  Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl<sub>2</sub>, and DTT.
  - Prepare a solution of recombinant human CDK4/Cyclin D3 enzyme in kinase buffer.
  - o Prepare a solution of the substrate (e.g., a peptide derived from the Rb protein) and ATP in kinase buffer.
- · Assay Procedure:
  - In a 96-well plate, add the Cdk4-IN-2 dilutions.
  - $\circ~$  Add the CDK4/Cyclin D3 enzyme solution to each well.
  - $\circ~$  Initiate the kinase reaction by adding the substrate/ATP mixture.
  - $\circ~$  Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
  - o Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal proportional to the amount of ADP.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - The luminescence signal is inversely proportional to the kinase activity.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

## **Cell Proliferation Assay (MTT Assay)**

This protocol is a standard method to assess the anti-proliferative effects of Cdk4-IN-2 on cancer cell lines.

#### Workflow:



Click to download full resolution via product page



Check Availability & Pricing

Caption: Workflow for an MTT cell proliferation assay.

#### Detailed Protocol:

- · Cell Seeding:
  - o Harvest and count the desired cancer cells.
  - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- · Compound Treatment:
  - Prepare serial dilutions of Cdk4-IN-2 in the appropriate cell culture medium.
  - Remove the old medium from the wells and add the medium containing the different concentrations of Cdk4-IN-2. Include a vehicle control (e.g.,
- · Incubation:
  - o Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
- MTT Addition and Formazan Formation:
  - Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
  - o Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystal
- · Solubilization and Measurement:
  - o Carefully remove the medium containing MTT.
  - · Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
  - · Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- · Data Analysis:
  - o Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of viability against the logarithm of the inhibitor concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

### Conclusion

Cdk4-IN-2 is a potent and selective dual inhibitor of CDK4 and CDK6 with significant anti-proliferative activity in a range of cancer cell lines. Its mecha involving the inhibition of the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potential candidate for further drug developmen experimental protocols provided in this guide offer a foundation for the in vitro characterization of Cdk4-IN-2 and similar compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. encyclopedia.pub [encyclopedia.pub]



Check Availability & Pricing

• To cite this document: BenchChem. [A Technical Guide to Cdk4-IN-2: Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PI at: [https://www.benchchem.com/product/b12391035#cdk4-in-2-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Teacompatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com